molecular formula C17H14ClN3O3S B2527641 N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872704-74-0

N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2527641
CAS RN: 872704-74-0
M. Wt: 375.83
InChI Key: DXSVCSULHBLKBO-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a chemical entity that appears to be a derivative of sulfanilamide, a molecule historically significant for its antibacterial properties. The structure suggests the presence of a sulfanylacetamide group linked to a pyridazine ring, which is further substituted with a furan moiety. Additionally, the compound features a chloro-methoxyphenyl group, indicating potential for varied biological activity.

Synthesis Analysis

The synthesis of related sulfanilamide derivatives has been explored in the literature. For instance, the synthesis of N1-(2-methoxy-4-pyrimidyl)sulfanilamide was achieved through condensation reactions involving amino-pyrimidine and different sulfonyl chlorides . Similarly, N1-(2-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)-sulfanilamide derivatives were synthesized from chloromaleic anhydride . These methods provide a foundation for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, which likely involves the condensation of appropriate sulfanilamide precursors with a chloro-methoxyphenyl derivative and a furan-substituted pyridazine.

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not directly discussed in the provided papers. However, the structure can be inferred to contain several functional groups that are characteristic of the compounds mentioned in the papers. The pyridazine ring, a core component of the molecule, is known to be a versatile scaffold for the attachment of various substituents that can enhance biological activity . The presence of a furan ring could contribute to the molecule's electronic properties and potentially its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfanilamide derivatives typically include condensation reactions. These reactions are crucial for the formation of the sulfanilamide moiety, which is a common feature in the compounds studied . The specific reactions for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide would likely involve the formation of an amide bond between the sulfanilamide group and the pyridazine ring, as well as the introduction of the furan and chloro-methoxyphenyl substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide are not detailed in the provided papers, we can extrapolate from related compounds. Sulfanilamide derivatives often exhibit significant solubility in polar solvents due to the presence of amide and sulfonyl groups . The chloro and methoxy substituents on the phenyl ring could affect the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems. The molecular interactions and stability of the compound would be influenced by the electronic effects of the furan and pyridazine rings.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methods and Structural Characterization : Studies on similar compounds have explored various synthetic routes and structural characterizations. For example, research on the reactions of certain furanone derivatives with nitrogen-containing binucleophilic agents highlights complex synthetic pathways that result in the formation of novel heterocyclic compounds (Kosolapova et al., 2013). This type of research underpins the synthesis of complex molecules like N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide by detailing methods to introduce functional groups and heteroatoms into a core structure.

  • Pharmacological Potential Exploration : The pharmacological evaluation of structurally related compounds, such as various pyrazoline and oxadiazole derivatives, provides insights into potential biological activities. For instance, computational and pharmacological assessments have been conducted on oxadiazole and pyrazole novel derivatives for toxicity, tumor inhibition, and anti-inflammatory actions, indicating a method to predict the biological activities of N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (Faheem, 2018).

Potential Applications in Drug Discovery

  • Drug Design and Discovery : The structural motifs present in N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide are common in compounds investigated for their therapeutic potential. Research on pyridazine derivatives, for example, has indicated significant antinociceptive activity, suggesting potential applications in pain management (Doğruer et al., 2000).

  • Anticancer and Antibacterial Activities : The synthesis and evaluation of related heterocyclic compounds have demonstrated promising anticancer and antibacterial activities, which could imply similar research applications for N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. For example, studies on furo[3,2-b]pyrrole derivatives revealed potential antibacterial properties (Zemanov et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-14-6-4-11(18)9-13(14)19-16(22)10-25-17-7-5-12(20-21-17)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSVCSULHBLKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

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